molecular formula C8H3BrF3NOS B8089087 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate

3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate

Cat. No.: B8089087
M. Wt: 298.08 g/mol
InChI Key: MFHVNZPLTIIYHM-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate is an organic compound with the molecular formula C8H3BrF3NOS. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isothiocyanate group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate typically involves the reaction of 3-Bromo-4-(trifluoromethoxy)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 3-Bromo-4-(trifluoromethoxy)aniline

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (DCM)

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are usually performed in the presence of a base such as triethylamine (TEA) or pyridine.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while addition reactions with alcohols can produce thiocarbamates.

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies, where it can covalently modify active site residues, thereby inhibiting enzyme activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethoxy and isothiocyanate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in diverse research and industrial applications .

Properties

IUPAC Name

2-bromo-4-isothiocyanato-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS/c9-6-3-5(13-4-15)1-2-7(6)14-8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHVNZPLTIIYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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